1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a triazole ring, and a pyrimidine ring
Mechanism of Action
Target of Action
It’s known that compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
For example, indole derivatives have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that similar compounds have been screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (mcf-7) with various concentrations . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values .
Result of Action
Similar compounds have been shown to exhibit promising cytotoxic activity . For example, certain compounds demonstrated remarkable cytotoxic activity with IC50 values that were even better than the standard drug cisplatin .
Action Environment
It’s known that the crystalline forms of similar compounds can vary, which may influence their stability and efficacy .
Biochemical Analysis
Biochemical Properties
Compounds containing similar functional groups, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have shown to have cytotoxic activities against various tumor cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide vary with different dosages in animal models
Metabolic Pathways
Similar compounds have been found to interact with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds have been found to interact with specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired rings .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the triazole and pyrimidine rings.
3-phenyl-1H-pyrazole-5-carboxamide: Lacks the methyl group and the triazole and pyrimidine rings.
1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-methyl-5-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O/c1-24-14(7-13(23-24)12-5-3-2-4-6-12)17(26)22-15-8-16(20-10-19-15)25-11-18-9-21-25/h2-11H,1H3,(H,19,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYDKGZPYYSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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